Hematoporphyrin hydrochloride
Overview
Description
Hematoporphyrin Hydrochloride: Comprehensive Analysis
Hematoporphyrin hydrochloride is a compound that has been extensively studied for its unique photophysical properties and its role in photodynamic therapy. It is a derivative of porphyrin, a type of organic compound that plays a crucial role in biological systems, such as in hemoglobin and chlorophyll. Hematoporphyrin and its derivatives have been shown to localize in tumors, making them of particular interest in cancer treatment .
Synthesis Analysis
The synthesis of hematoporphyrin derivatives (HpD) can be achieved through various methods. One approach involves the biosynthetic incorporation of carbon-14 labeled aminolevulinic acid into the porphyrin ring structure using an avian whole-blood system, followed by conversion to hematoporphyrin . Another method includes chemical reactions where deuteroporphyrin is treated with carbon-14 acetyl chloride, followed by reduction and hydrolysis to produce hematoporphyrin with labeled hydroxyethyl side-chains . Additionally, the active material in HpD has been identified as a condensation polymer of hematoporphyrin linked by ether functional groups, which can be formed by treating hematoporphyrin monoacetates and diacetate with dilute sodium hydroxide .
Molecular Structure Analysis
The molecular structure of hematoporphyrin derivatives is complex, consisting of monoporphyrinic compounds and oligomers. The active components of HpD are thought to possess a diporphyrin ether or ester structure, which facilitates their retention in malignant cells . The structure of the active material in HpD has been shown to be a polymeric fraction of hematoporphyrin linked by ether functional groups, which is stable to basic hydrolysis but hydrolyzed by acidic conditions .
Chemical Reactions Analysis
Hematoporphyrin derivatives undergo various chemical reactions, particularly when exposed to light. The quantum yield of singlet oxygen production by HpD is concentration-dependent and varies with the solvent, indicating different behaviors of monomeric and aggregated forms . The photoreduction of hematoporphyrin by organic reducing agents in aqueous solutions has been studied, showing efficient photoreduction and production of radicals from both the porphyrin and the reducing agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of hematoporphyrin derivatives are influenced by their molecular structure. The tumour-localizing fraction of HpD, which is thought to have a diporphyrin ether structure, shows chromatographic properties similar to the active components of HpD and exhibits strong photosensitizing effects . Hematoporphyrin ethers have been synthesized with varying alkyl chain lengths, and their retention time in high-performance liquid chromatography (HPLC) increases linearly with the number of carbon atoms in the alcohol used for synthesis . The modified hematoporphyrin with polyethylene glycol (PEG) shows improved solubility in both neutral aqueous solutions and organic solvents, with a sharp absorption band in the spectrum .
Scientific Research Applications
Use in Psychotic Depressions : Hematoporphyrin hydrochloride, also known as photodyn, has been studied for its effects on psychotic depressions. It was found to increase motor activity in animals and showed improvements in depressive cases, but its mechanism of action remained unclear (Thorner, 1937); (Strecker, Palmer, & Braceland, 1936).
Photosensitization and Tumor Therapy : Research has shown that hematoporphyrin hydrochloride can act as a photosensitizer. It has been used for phototherapy of tumors, demonstrating a preference for tumor cells over normal cells. The compound's tumor-localizing ability and its interactions with different cellular components have been extensively studied (Kessel, 1981); (Kessel, 1982).
Endoscopic Detection of Cancer : Hematoporphyrin hydrochloride has been used in conjunction with endoscopic techniques to detect bronchial carcinoma. Its ability to concentrate in cancer tissues and generate a detectable fluorescence has been leveraged for this purpose (Cortese, Kinsey, Woolner, Payne, Sanderson, & Fontana, 1979).
Association with Serum Proteins : Studies have indicated that hematoporphyrin, when administered intravenously, becomes associated with various serum proteins, including lipoproteins. This association plays a role in the compound's distribution and potential effectiveness in photodynamic therapy for tumors (Jori, Beltramini, Reddi, Salvato, Pagnan, Ziron, Tomio, & Tsanov, 1984).
Photodynamic Properties and Cancer Detection : The photodynamic properties of hematoporphyrin derivatives have been studied for their potential in cancer detection and management. The compound's ability to fluoresce in the presence of malignant tissue and its effectiveness in identifying primary malignancies have been evaluated (Lipson, Baldes, & Gray, 1967).
Phototherapy of Bronchogenic Cancer : The compound has been tested for its potential in the phototherapy of bronchogenic cancer, demonstrating effectiveness in treating superficial carcinomas and providing partial responses in larger carcinomas (Cortese & Kinsey, 1982).
Photosensitization Mechanisms : Research has delved into the mechanism by which hematoporphyrin and light can produce cytotoxic effects, potentially through the production of reactive oxygen species like superoxide and hydroxyl radicals (Buettner & Oberley, 1980).
Applications in Photodynamic Therapy : Hematoporphyrin derivatives have been studied for their role in photodynamic therapy (PDT), focusing on their effects on tumors and potential applications in treating diseases like atherosclerosis (Kou, Dou, & Yang, 2017).
Safety And Hazards
Hematoporphyrin hydrochloride may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMKBSOIPKRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hematoporphyrin monohydrochloride | |
CAS RN |
6033-50-7, 17471-45-3, 17696-69-4 | |
Record name | Hematoporphyrin monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Haematoporphyrin dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEMATOPORPHYRIN MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9KB28OL6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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